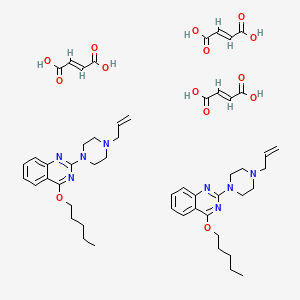
(E)-but-2-enedioic acid;4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-but-2-enedioic acid;4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, a piperazine ring, and an alkenyl side chain, making it a unique structure for chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline typically involves multiple steps, including the formation of the quinazoline core, the introduction of the piperazine ring, and the attachment of the alkenyl side chain. Common synthetic routes may include:
Formation of Quinazoline Core: This can be achieved through cyclization reactions involving anthranilic acid derivatives and formamide.
Introduction of Piperazine Ring: Piperazine can be introduced via nucleophilic substitution reactions.
Attachment of Alkenyl Side Chain: The alkenyl side chain can be attached through Heck or Suzuki coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.
化学反応の分析
Types of Reactions
(E)-but-2-enedioic acid;4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: The alkenyl side chain can be oxidized to form epoxides or diols.
Reduction: The quinazoline core can be reduced to form tetrahydroquinazoline derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Alkylated or aminated piperazine derivatives.
科学的研究の応用
(E)-but-2-enedioic acid;4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-but-2-enedioic acid;4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline involves its interaction with specific molecular targets. The quinazoline core may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity. The alkenyl side chain may facilitate the compound’s insertion into lipid membranes, affecting cellular processes.
類似化合物との比較
Similar Compounds
(E)-2-(1-Benzylpiperidin-4-yl)methylene-5,6-dimethoxyindan-1-one: Shares a similar piperazine ring but differs in the core structure and side chains.
Donepezil: Contains a piperidine ring and is used as a reference compound in pharmaceutical research.
Uniqueness
(E)-but-2-enedioic acid;4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline is unique due to its combination of a quinazoline core, piperazine ring, and alkenyl side chain, which confer distinct chemical and biological properties.
特性
CAS番号 |
122009-58-9 |
|---|---|
分子式 |
C52H68N8O14 |
分子量 |
1029.1 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/2C20H28N4O.3C4H4O4/c2*1-3-5-8-16-25-19-17-9-6-7-10-18(17)21-20(22-19)24-14-12-23(11-4-2)13-15-24;3*5-3(6)1-2-4(7)8/h2*4,6-7,9-10H,2-3,5,8,11-16H2,1H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |
InChIキー |
IORLVRKMASKSTI-VQYXCCSOSA-N |
異性体SMILES |
CCCCCOC1=NC(=NC2=CC=CC=C12)N3CCN(CC3)CC=C.CCCCCOC1=NC(=NC2=CC=CC=C12)N3CCN(CC3)CC=C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


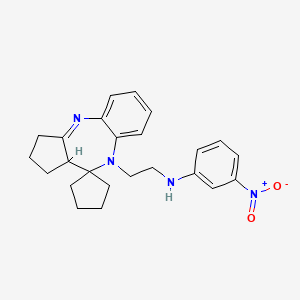
![8-(2-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12738831.png)

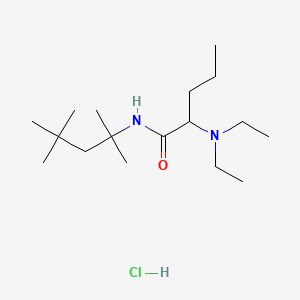
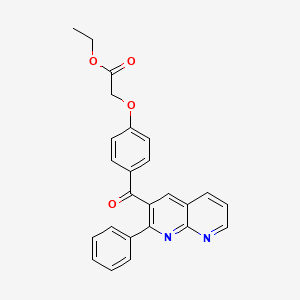

![14-methyl-6-phenyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12738874.png)

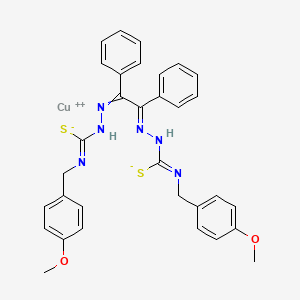

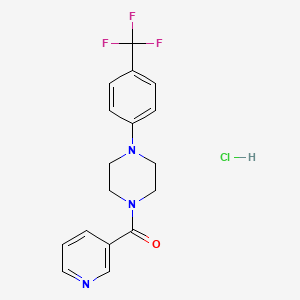
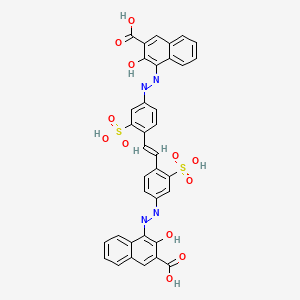
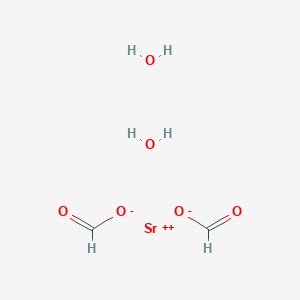
![(2R,7R)-11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadecane 11,11-dioxide](/img/structure/B12738910.png)
